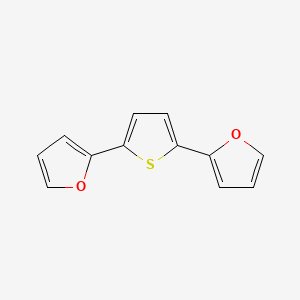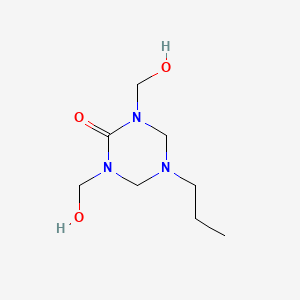
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one is an organic compound with a complex structure It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one typically involves multiple steps. One common method includes the reaction of appropriate starting materials under controlled conditions to form the triazine ring, followed by the introduction of hydroxymethyl and propyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Various substituents can be introduced into the triazine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-1,3-bis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione: This compound shares structural similarities with Tetrahydro-1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazin-2(1H)-one but differs in the ring structure and functional groups.
Other Triazine Derivatives: Various other triazine derivatives may have similar chemical properties but differ in their specific substituents and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
90228-18-5 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
1,3-bis(hydroxymethyl)-5-propyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C8H17N3O3/c1-2-3-9-4-10(6-12)8(14)11(5-9)7-13/h12-13H,2-7H2,1H3 |
Clave InChI |
OKTQWTOTDZMNHS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CN(C(=O)N(C1)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


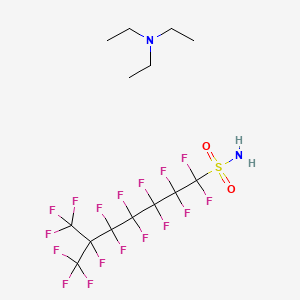
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
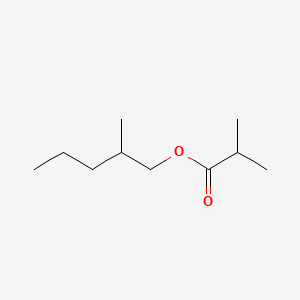
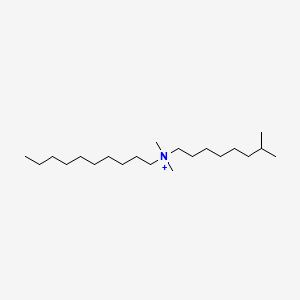

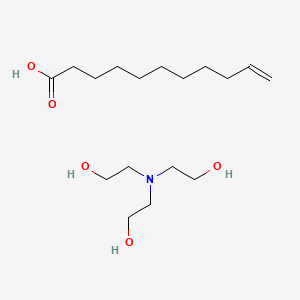
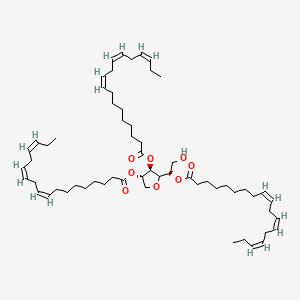




![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)

